A Technical Guide to the Acidity of (1-methylcyclopropyl)boronic acid for Drug Development Professionals
A Technical Guide to the Acidity of (1-methylcyclopropyl)boronic acid for Drug Development Professionals
This guide provides a comprehensive analysis of the acidity, represented by the pKa value, of (1-methylcyclopropyl)boronic acid. Recognizing that a directly measured pKa for this specific compound is not available in peer-reviewed literature, this document serves as a predictive framework and a methodological guide for researchers who need to determine this critical parameter. We will explore the structural factors influencing its acidity, provide established protocols for its experimental determination, and discuss the implications of its pKa in the context of drug discovery and development.
The Central Role of pKa in Boronic Acid-Based Drug Design
Boronic acids are a unique class of molecules that act as Lewis acids rather than traditional Brønsted acids.[1][2] Their utility in medicinal chemistry stems from their ability to form reversible covalent complexes with diols, a motif present in many biological molecules like sugars and glycoproteins.[3] The acidity, or pKa, of a boronic acid is a pivotal parameter that governs its interaction with biological targets, cellular uptake, and overall pharmacokinetic profile.
At physiological pH, a boronic acid exists in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻).[4] The pKa value defines the pH at which these two species are present in equal concentrations. This equilibrium is critical because the tetrahedral boronate is the species that typically binds to diols. Therefore, a lower pKa, which favors the boronate form at physiological pH (~7.4), can lead to stronger binding with target biomolecules.[5] However, the increased negative charge can also impact membrane permeability and off-target binding. Thus, precise knowledge and control of the pKa are essential for rational drug design.
Estimation of pKa for (1-methylcyclopropyl)boronic acid
While an experimental pKa for (1-methylcyclopropyl)boronic acid has not been reported, we can estimate its value by examining structurally related compounds.
| Compound | Reported/Predicted pKa | Rationale for Comparison |
| Cyclopropylboronic acid | ~10.49 (Predicted)[6] | This is the parent compound lacking the methyl substituent. It serves as the most direct baseline for our target molecule. |
| Phenylboronic acid | ~8.8-9.2[1][7] | A widely studied aryl boronic acid, it provides context for the acidity of a boron atom attached to an sp²-hybridized carbon. |
| Alkylboronic acids | Generally higher pKa than arylboronic acids[1] | Alkyl groups are electron-donating compared to aryl groups, which tends to increase the pKa (decrease acidity). |
The key structural difference between cyclopropylboronic acid and (1-methylcyclopropyl)boronic acid is the addition of a methyl group on the cyclopropyl ring at the C1 position (the carbon bonded to boron). Alkyl groups, such as methyl, are generally considered to be electron-donating through an inductive effect. This effect increases the electron density on the boron atom, making it a weaker Lewis acid and thus raising its pKa.
Prediction: Based on the predicted pKa of cyclopropylboronic acid (~10.49)[6], the pKa of (1-methylcyclopropyl)boronic acid is expected to be slightly higher than this value due to the electron-donating nature of the methyl group.
The Boronic Acid/Boronate Equilibrium
The fundamental equilibrium governing the pKa of a boronic acid in an aqueous solution is the addition of a hydroxide ion to the neutral trigonal planar acid to form the tetrahedral boronate.
Caption: Boronic acid equilibrium in aqueous solution.
Experimental Determination of pKa: A Methodological Guide
Since an experimental value is not available, researchers must determine the pKa of (1-methylcyclopropyl)boronic acid empirically. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods.[8]
This is a highly precise technique for determining pKa values.[9] It involves titrating a solution of the boronic acid with a strong base (e.g., carbonate-free NaOH) and monitoring the pH change.
Principle: Boric acid and its derivatives are very weak acids, making direct titration difficult.[7] The addition of a polyol, such as D-mannitol, forms a more acidic boronate ester complex, which can be easily and accurately titrated with a standard base solution.[7] The pKa is determined from the half-equivalence point on the titration curve.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a standardized 0.1 M NaOH solution, ensuring it is carbonate-free.
-
Prepare a saturated solution of D-mannitol in deionized water.[7]
-
Accurately weigh and dissolve a sample of (1-methylcyclopropyl)boronic acid to a known concentration (e.g., 0.01 M) in deionized water.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffers.
-
Place a known volume of the boronic acid solution into a titration vessel.
-
Add a sufficient amount of the saturated mannitol solution.
-
Use a magnetic stirrer for continuous mixing.
-
-
Execution:
-
Titrate the solution with the standardized 0.1 M NaOH, recording the pH after each incremental addition of the titrant.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve.
-
The pH at the half-equivalence point corresponds to the pKa of the boronic acid-mannitol complex. A correction is then needed to find the pKa of the boronic acid itself.
-
This method is advantageous when only small amounts of the compound are available or if the compound has poor water solubility.[9] It requires that the compound has a UV-active chromophore near the boron center and that the UV spectrum changes upon ionization.[10]
Principle: The absorbance of the boronic acid solution is measured across a range of pH values. The neutral boronic acid (R-B(OH)₂) and the anionic boronate (R-B(OH)₃⁻) will have different absorbance spectra. By analyzing the change in absorbance at a specific wavelength as a function of pH, a sigmoidal curve is generated from which the pKa can be determined.[4]
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Prepare a stock solution of (1-methylcyclopropyl)boronic acid in a suitable solvent (e.g., DMSO if solubility is an issue).[10]
-
-
Spectral Acquisition:
-
For each buffer, prepare a sample by adding a small aliquot of the stock solution to ensure the final solvent concentration is low (e.g., <2%).[10]
-
Record the UV-Vis spectrum for each sample, including spectra in highly acidic (fully protonated) and highly basic (fully deprotonated) conditions.
-
-
Data Analysis:
-
Identify a wavelength where the difference in absorbance between the acidic and basic forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
Fit the data to the Henderson-Hasselbalch equation to obtain the pKa value, which corresponds to the inflection point of the resulting sigmoidal curve.
-
Caption: Workflow for experimental pKa determination.
Conclusion and Future Directions
The pKa of (1-methylcyclopropyl)boronic acid is a fundamental property required for its effective application in drug discovery. While no experimental value is currently published, a reasoned estimate based on the pKa of cyclopropylboronic acid suggests a value slightly above 10.49. This guide provides two robust, industry-standard protocols—potentiometric titration and UV-Vis spectrophotometry—to enable researchers to determine this value with high accuracy. The experimental determination of this pKa will empower scientists to better predict and modulate the binding affinity, selectivity, and pharmacokinetic properties of novel drug candidates incorporating this unique chemical moiety.
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Popovic-Nikolic, M. R., & Potkonjak, N. I. (2019). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 24(18), 3340. [Link]
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Li, M., & Anslyn, E. V. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18331–18338. [Link]
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Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(28), 8994–9004. [Link]
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Gao, W., Wang, B., & Gao, S. (2006). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 62(41), 9596-9604. [Link]
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Ibrahim, A., & Pophristic, V. (2012). Origins, and formulation implications, of the pK difference between boronic acids and their esters: A density functional theory study. Molecular Pharmaceutics, 9(4), 933–942. [Link]
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(28), 8994-9004. [Link]
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]
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Barbosa, A. G. H., et al. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 27(15), 4786. [Link]
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Nagle, A. A., et al. (2011). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 2(6), 449–453. [Link]
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